

# Application Notes and Protocols for Flow Cytometry Using 6-Isocyanatoquinoline Labeled Cells

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## Compound of Interest

Compound Name: 6-Isocyanatoquinoline

CAS No.: 160455-77-6

Cat. No.: B062149

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## Introduction

**6-isocyanatoquinoline** is a fluorescent compound featuring a quinoline core functionalized with a reactive isocyanate group. This amine-reactive moiety allows for the covalent labeling of cells, making it a valuable tool for flow cytometric analysis. The isocyanate group readily reacts with primary amines on proteins, both on the cell surface and intracellularly. This property can be exploited for various applications, most notably for discriminating between live and dead cells and for tracking cell proliferation.

Live cells, with their intact plasma membranes, exhibit low-level surface staining with **6-isocyanatoquinoline**. In contrast, dead cells have compromised membranes that allow the dye to enter and react with the abundant intracellular proteins, resulting in a significantly brighter fluorescent signal. This differential staining provides a clear distinction between live and dead cell populations in a flow cytometry assay.

Furthermore, upon covalent binding to cellular proteins, the fluorescent signal from **6-isocyanatoquinoline** is distributed among daughter cells during cell division. This progressive halving of fluorescence intensity with each generation allows for the tracking of cell proliferation over time.

These application notes provide detailed protocols for the use of **6-isocyanatoquinoline** for cell viability and proliferation analysis using flow cytometry.

## Principle of Live/Dead Cell Discrimination

The isocyanate group of **6-isocyanatoquinoline** reacts with primary amine groups of proteins. In live cells, only the proteins on the cell surface are accessible to the dye, resulting in a dim fluorescent signal. In dead cells, the compromised cell membrane allows the dye to enter the cytoplasm and nucleus, where it reacts with a much larger pool of intracellular proteins, leading to a bright fluorescent signal.



### FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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